molecular formula C11H11N5O4 B4361649 N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4361649
M. Wt: 277.24 g/mol
InChI Key: RUNLHCHQPJNZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE: is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyridine ring fused with a pyrazole ring, both of which are functionalized with nitro and carboxamide groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with hydrazine derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, amination, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to exhibit affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, potentially inhibiting viral replication .

Comparison with Similar Compounds

Uniqueness: N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of nitro and carboxamide groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-(2,4-dimethyl-6-oxopyridin-1-yl)-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O4/c1-6-3-7(2)15(9(17)4-6)14-11(18)10-8(16(19)20)5-12-13-10/h3-5H,1-2H3,(H,12,13)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNLHCHQPJNZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C)NC(=O)C2=C(C=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.